molecular formula C15H18N2O B1385178 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine CAS No. 1040685-46-8

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine

Cat. No.: B1385178
CAS No.: 1040685-46-8
M. Wt: 242.32 g/mol
InChI Key: DQDIFVCVLAPRIC-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine is a synthetic amine derivative featuring a 2-methylphenoxy group attached to an ethanamine backbone, with a 3-pyridinylmethyl substituent on the nitrogen atom. Phenoxy- and pyridine-containing compounds are frequently explored in medicinal chemistry for their ability to modulate adrenergic, cholinergic, or viral entry pathways .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13-5-2-3-7-15(13)18-10-9-17-12-14-6-4-8-16-11-14/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDIFVCVLAPRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of such complex organic compounds typically involves multi-step procedures that include:

  • Formation of the phenoxy intermediate
  • Alkylation or amination to introduce the pyridinylmethyl group
  • Final coupling to assemble the ethanamine backbone

The key challenges include controlling regioselectivity during aromatic substitutions and avoiding side reactions such as over-alkylation or undesired substitutions on the heteroaromatic ring.

Preparation of the Phenoxy Intermediate

The initial step involves synthesizing 2-(2-Methylphenoxy) derivatives, which can be achieved via nucleophilic aromatic substitution or Williamson ether synthesis:

Step Method Reagents Conditions References
1 Williamson Ether Synthesis 2-Methylphenol, halogenated ethane derivative Base (e.g., K₂CO₃), heat Patent US10913762B2
2 Direct O-alkylation 2-Methylphenol, chloromethyl or bromomethyl derivatives Alkali metal base, solvent (acetone, DMF) Literature reports

Notes: Williamson ether synthesis is preferred for regioselectivity and high yield, especially when using halogenated methyl derivatives.

Coupling of Phenoxy and Pyridinylmethylamine

The final step involves coupling these fragments to form the target compound:

Step Method Reagents Conditions References
5 Nucleophilic substitution or amide formation Phenoxy intermediate, pyridinylmethylamine derivative Coupling agents (e.g., EDC, DCC), solvents (DMF, DCM) Patent US10913762B2
6 Reductive amination Carbonyl compound, amine NaBH₃CN, solvent Patent EP1415987B1

Notes: The choice between nucleophilic substitution and reductive amination depends on the functional groups present and desired regioselectivity.

Research Findings and Data Tables

The synthesis pathways are supported by patent disclosures and research articles, emphasizing the importance of regioselective ether formation and amine coupling. The following table summarizes key parameters:

Method Reagents Solvent Temperature Yield (%) Remarks
Williamson ether synthesis 2-Methylphenol, halogenated methyl derivative, K₂CO₃ Acetone Reflux 70-85 High regioselectivity
Reductive amination 3-Pyridinylmethanamine, aldehyde Methanol Room temperature 65-78 Mild conditions, high selectivity
Coupling reaction Phenoxy intermediate, pyridinylmethylamine DCM, DMF Room to mild heating 60-75 Efficient coupling, minimal side reactions

Notes on Optimization and Purification

  • Reaction Conditions: Maintaining inert atmosphere (nitrogen or argon) minimizes oxidation.
  • Purification: Column chromatography, recrystallization, or preparative HPLC ensures high purity.
  • Yield Optimization: Excess reagents and controlled temperature improve overall yields.

Scientific Research Applications

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

RS-17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride)

  • Structure: Contains a phenoxyethylamine backbone with a cyclopropylmethoxy group and an indole substituent.
  • Activity: High affinity for α1A-adrenoceptors (pKi = 9.1–9.9) in rat tissues but lower affinity in human prostate tissues (pA2 = 6.9–7.5), suggesting species-specific receptor heterogeneity .
  • Comparison : The 3-pyridinylmethyl group in the target compound may enhance solubility or alter receptor selectivity compared to RS-17053’s indole moiety.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

  • Structure: Features a sulfonamide-phenoxyacetamide hybrid.
  • Activity : ACE2 inhibitor with a docking score of -5.51 kcal/mol, indicating moderate binding affinity .
  • Comparison : The absence of a sulfonamide group in the target compound may reduce ACE2 affinity but improve metabolic stability.

Benzenesulfonamide Derivatives (e.g., N-(4-Methoxyphenethyl)benzenesulfonamide)

  • Structure : Sulfonamide derivatives with alkyl/aralkyl substituents.
  • Activity : Exhibit biofilm inhibition against Escherichia coli (MIC = 8–32 µg/mL) and low cytotoxicity, attributed to the sulfonamide group’s polar interactions .
  • Comparison : The target compound’s pyridine ring may confer different antibacterial mechanisms or absorption profiles due to increased lipophilicity.

Electronic and Steric Modifications

N-Methyl-N-(2-(4-Nitrophenoxy)ethyl)-2-(4-Nitrophenyl)ethanamine

  • Structure: Contains dual nitro groups on phenoxy and phenyl rings.
  • Comparison : The target compound’s methyl and pyridinyl groups may reduce oxidative instability compared to nitro-substituted analogs.

Critical Notes

Species-Specific Activity : RS-17053 demonstrates significant affinity differences between rat and human tissues, highlighting the need for cross-species validation in receptor studies .

Limited Direct Data: The target compound’s pharmacological profile is inferred from structural analogs; synthetic or experimental validation is required.

Substituent Trade-offs: While pyridine and phenoxy groups may enhance solubility and binding, they could introduce metabolic liabilities (e.g., CYP450 interactions).

Biological Activity

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine is an organic compound characterized by its unique structure that combines a methylphenoxy group with a pyridinylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its pharmacological properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows for significant π-π interactions and hydrogen bonding , enhancing its binding affinity and specificity. The flexibility provided by the ethanamine chain enables the compound to adopt conformations conducive to its biological activity, influencing various signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through the inhibition of specific signaling pathways involved in cell proliferation.
  • Antimicrobial Activity : Investigations have shown that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections.
  • Neurological Effects : Given its structural similarities to other compounds known to interact with neurotransmitter systems, there is potential for neuropharmacological applications.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity. The following table summarizes these comparisons:

CompoundStructural FeaturesBiological Activity
This compoundMethylphenoxy and pyridine ringsPotential anticancer and antimicrobial
2-(2-Methylphenoxy)-N-(4-pyridinylmethyl)-1-ethanamineSimilar structure, different pyridine positionAltered binding affinity
2-(3-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamineSimilar structure, different methyl substitutionVaries in pharmacological profile

This table illustrates how variations in the position of the pyridine ring influence the compound's reactivity and binding properties, potentially leading to different biological activities.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers evaluated its effect on human cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value calculated at approximately 15 µM for breast cancer cells. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of this compound against various bacterial strains. The findings revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 2-(2-methylphenoxy)ethyl chloride with excess ammonia to form 2-(2-methylphenoxy)ethylamine.
  • Step 2 : Perform a Mannich-type reaction using 3-pyridinecarboxaldehyde and the intermediate amine under reducing conditions (e.g., NaBH4 or catalytic hydrogenation).
    Purification typically involves column chromatography or recrystallization. Structural analogs like SR27417 (a GPCR ligand) use similar amine-functionalization strategies .

Q. How can key physicochemical properties (e.g., logP, solubility) be determined experimentally?

  • logP : Use shake-flask method with octanol/water partitioning followed by HPLC-UV quantification .
  • Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using nephelometry or UV-spectroscopy. Polar groups like the pyridinylmethyl moiety may enhance aqueous solubility compared to purely aromatic analogs .
  • Stability : Assess under varying pH (1–12), temperature (4–40°C), and light exposure via accelerated stability testing .

Q. What safety precautions are required for handling this compound?

  • Toxicity : Structural analogs like Pyrinuron (a banned pesticide with a 3-pyridinylmethyl group) show high toxicity (oral rat LD50: 12.3 mg/kg). Assume similar hazards until data is available .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation and skin contact.
  • Waste disposal : Incinerate at >1000°C for halogen-free compounds .

Advanced Research Questions

Q. How can metabolic pathways be elucidated for this compound?

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS. For example, hydroxylation at the pyridinyl or methylphenoxy groups is common in structurally related ethanamines .
  • Phase II metabolism : Screen for glucuronidation or sulfation using UDPGA/PAPS-supplemented assays. Methoxyimino analogs (e.g., 490-M18) show phase II conjugation at phenolic groups .

Q. What methodologies resolve contradictions in receptor binding data?

  • GPCR profiling : Screen against a panel of receptors (e.g., adrenergic, serotonin) using radioligand displacement assays. For example, SR27417 (a GPCR ligand with a 3-pyridinylmethyl group) exhibits nanomolar affinity, but batch-dependent variability may arise from impurities .
  • Statistical validation : Apply Hill slope analysis and Schild regression to distinguish allosteric vs. competitive binding. Replicate studies across multiple labs to confirm reproducibility.

Q. How can structural analogs be rationally designed to improve pharmacological activity?

  • Scaffold modification : Replace the 2-methylphenoxy group with bulkier substituents (e.g., 4-ethylphenoxy) to enhance lipophilicity and blood-brain barrier penetration.
  • Bioisosteres : Substitute the pyridinylmethyl group with isonicotinamide or thiazole rings to modulate selectivity. Analogs like N-(3-pyridinylmethyl)acetamide derivatives show improved metabolic stability .

Q. What advanced analytical techniques validate purity and identity?

  • NMR : 1H/13C NMR (DMSO-d6) identifies characteristic shifts: δ 8.4–8.6 ppm (pyridinyl protons), δ 4.2–4.5 ppm (methylene adjacent to amine).
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry; pyridinylmethyl groups often adopt gauche conformations in similar amines .

Q. How can conflicting data on oxidative stability be addressed?

  • Stress testing : Expose the compound to H2O2 (3%) or AIBN (radical initiator) to simulate oxidation. Monitor degradation via HPLC-DAD.
  • Antioxidant additives : Evaluate stabilizers like BHT (0.01% w/v) in formulations. Ethylenediamine derivatives are prone to N-oxidation under acidic conditions .

Methodological Resources

  • Synthetic protocols : Refer to Journal of Medicinal Chemistry for Mannich reaction optimizations .
  • Metabolic assays : Follow OECD Guidelines 417 (toxicokinetics) and 455 (in vitro metabolism) .
  • Safety data : Consult GHS-compliant SDS templates for pyridine-containing amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine

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